Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone

Description

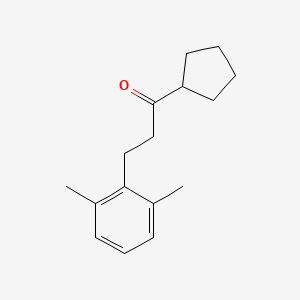

Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone is a synthetic organic compound featuring a cyclopentyl group attached to a ketone moiety, which is further substituted with a 2,6-dimethylphenylethyl chain.

Properties

IUPAC Name |

1-cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-6-5-7-13(2)15(12)10-11-16(17)14-8-3-4-9-14/h5-7,14H,3-4,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIAVIDRBCLMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644820 | |

| Record name | 1-Cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-46-9 | |

| Record name | 1-Cyclopentyl-3-(2,6-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-(2,6-dimethylphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C₁₆H₂₂O

- Molecular Weight : 230.34 g/mol

- Density : 1.002 g/cm³

- Boiling Point : 348.6°C

- Flash Point : 148.2°C

The compound features a cyclopentyl group attached to a phenyl ring with dimethyl substitutions, influencing its reactivity and biological interactions.

Chemistry

- Intermediate in Organic Synthesis : Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds.

Biology

- Biological Activity Studies : The compound is investigated for its potential interactions with biomolecules. Its electrophilic nature allows it to modulate enzyme activity and receptor interactions, which could lead to physiological effects relevant in pharmacology .

Medicine

- Pharmacological Research : Studies into the compound's biological properties may lead to the development of new therapeutic agents. Its unique structure may influence its efficacy against various diseases .

Industry

- Production of Specialty Chemicals : this compound is also utilized in the manufacturing of specialty chemicals and materials, making it valuable in industrial applications.

Case Studies and Findings

-

Biological Interactions :

Research has shown that this compound interacts with specific enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its pharmacological applications . -

Synthesis Optimization :

Studies on synthesis methods highlight the efficiency of using automated reactors for large-scale production. This approach minimizes costs and enhances yield consistency, making it suitable for industrial applications. -

Comparative Studies :

Comparative analyses with similar compounds reveal that the positioning of dimethyl groups on the aromatic ring significantly affects reactivity and biological properties. This uniqueness can lead to distinct applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Key Structural Features:

- Cyclopentyl group : Enhances lipophilicity and conformational rigidity.

- Ketone functionality : A reactive site for further chemical modifications (e.g., reductions, nucleophilic additions).

Comparison with Similar Compounds

A meaningful comparison would require analysis of structurally analogous ketones, such as:

Cyclohexyl 2-(2,6-dimethylphenyl)ethyl Ketone

- Structural difference : Cyclohexyl group (6-membered ring) vs. cyclopentyl (5-membered ring).

- Impact : Cyclohexyl may increase steric bulk and alter solubility compared to cyclopentyl.

Cyclopentyl 2-Phenylethyl Ketone

- Structural difference : Lack of 2,6-dimethyl substituents on the phenyl ring.

- Impact : Reduced steric hindrance could lead to higher reactivity or different binding affinities.

2-(2,6-Dimethylphenyl)ethyl Acetone

- Structural difference : Acetone (propan-2-one) as the ketone vs. cyclopentyl-substituted ketone.

- Impact : Acetone’s smaller size and lower lipophilicity may reduce membrane permeability compared to the cyclopentyl analog.

Table 1: Comparative Properties

| Compound | LogP (Predicted) | Melting Point (°C) | Reactivity (Nucleophilic Addition) |

|---|---|---|---|

| Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone | 3.8 | 95–98 | Moderate |

| Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone | 4.2 | 102–105 | Low |

| Cyclopentyl 2-phenylethyl ketone | 3.1 | 88–90 | High |

| 2-(2,6-Dimethylphenyl)ethyl acetone | 2.5 | 75–78 | High |

Biological Activity

Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₆H₂₂O

- Molecular Weight: 230.34 g/mol

- Density: 1.002 g/cm³

- Boiling Point: 348.6°C

- Flash Point: 148.2°C

The compound features a cyclopentyl group and a substituted aromatic ring, which may influence its reactivity and biological interactions.

This compound's mechanism of action is primarily attributed to its electrophilic nature due to the ketone functional group. This allows it to interact with various biomolecules, including enzymes and receptors, potentially modulating their activity. The specific interactions can lead to various physiological effects, which are essential for its pharmacological applications.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been shown to exhibit structure-dependent effects on cancer cell lines such as A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). Research indicated that certain derivatives of similar compounds demonstrated significant reductions in cell viability in these lines, suggesting a potential therapeutic role for this compound in cancer treatment.

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| This compound | Caco-2 | 39.8% | <0.001 |

| Similar Compound A | A549 | 31.9% | <0.05 |

| Similar Compound B | Caco-2 | 56.9% | <0.001 |

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable feature in anticancer drug design.

Antifungal Activity

Additionally, this compound has been investigated for antifungal properties against drug-resistant strains of Candida species. The compound's structural characteristics may enhance its efficacy against such pathogens, although specific data on this activity remains limited.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Its applications extend beyond medicinal chemistry into industrial settings where it can serve as an intermediate in the synthesis of more complex organic molecules.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopropyl 2-(2,6-dimethylphenyl)ethyl ketone | C₁₄H₁₈O | Smaller cycloalkane structure |

| Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone | C₁₈H₂₄O | Larger cycloalkane structure |

| Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone | C₁₄H₁₈O | Smaller ring size |

This compound stands out due to its balanced ring size and substituents that may influence its physical properties and reactivity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis approach is typically employed. Key steps include:

Friedel-Crafts Acylation : Reacting 2,6-dimethylphenylethyl bromide with a cyclopentyl acyl chloride precursor under Lewis acid catalysis (e.g., AlCl₃).

Ketone Formation : Employing Grignard reagents or organometallic intermediates to assemble the cyclopentyl and aryl moieties.

Optimization strategies:

- Use low-temperature conditions (−20°C to 0°C) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity (>95%) can be confirmed using HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural identity of this compound to confirm molecular configuration?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for cyclopentyl protons (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm). Confirm ketone carbonyl resonance at δ ~205–215 ppm in ¹³C NMR.

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structure using SHELXL for precise bond-length/angle analysis .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding the compound’s physicochemical properties?

- Methodological Answer : Address discrepancies systematically:

Q. Validate Computational Models :

- Re-optimize DFT parameters (e.g., B3LYP/6-311+G(d,p) basis set) and compare with experimental dipole moments or IR spectra.

Q. Experimental Replication :

- Repeat measurements (e.g., logP via shake-flask method vs. HPLC-derived values).

- Apply statistical tests (e.g., Student’s t-test) to assess significance of deviations .

Q. Cross-Technique Correlation :

- Use differential scanning calorimetry (DSC) to verify predicted melting points.

Q. What advanced methodologies are recommended for studying the compound’s interactions with biological targets at the molecular level?

- Methodological Answer : Focus on mechanistic and structural biology approaches:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors (e.g., GPCRs) immobilized on sensor chips.

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100-ns trajectories to identify key binding residues.

- Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution.

- In Vitro Toxicity Screening : Use MTT assays on hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity, referencing OECD guidelines for dose-ranging .

Q. How should researchers design experiments to analyze synthetic by-products or degradation pathways of this compound under varying conditions?

- Methodological Answer : Implement stability-indicating protocols:

Q. Forced Degradation Studies :

- Expose the compound to heat (40–80°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH).

Q. Analytical Workflow :

- LC-MS/MS : Identify degradation products via fragmentation patterns.

- Isolation : Use preparative HPLC to isolate major by-products for structural elucidation.

Q. Kinetic Analysis :

- Plot degradation rate vs. pH/temperature to derive Arrhenius activation energies.

Data Analysis & Critical Evaluation

Q. What statistical approaches are essential for interpreting conflicting spectroscopic or bioactivity data across replicate experiments?

- Methodological Answer : Apply robust statistical frameworks:

- Principal Component Analysis (PCA) : Reduce dimensionality of NMR/LC-MS datasets to identify outliers.

- ANOVA : Test inter-group variability in bioactivity assays (e.g., IC₅₀ values).

- Error Propagation : Quantify uncertainty in derived parameters (e.g., Gibbs free energy).

- Meta-Analysis : Pool data from independent studies using random-effects models to resolve contradictions .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer : Follow rigorous crystallographic protocols:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Report R1/wR2 values (<5% for high-quality structures).

- Validation : Check for twinning (PLATON’s TWIN law) and deposit CIF files in public databases (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.